H-Cyclopentyl-Gly-OH
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-2-cyclopentylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c8-6(7(9)10)5-3-1-2-4-5/h5-6H,1-4,8H2,(H,9,10)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPKRVHTESHFAA-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20438806 | |
| Record name | L-Cyclopentylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20438806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2521-84-8 | |
| Record name | (αS)-α-Aminocyclopentaneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2521-84-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Cyclopentylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20438806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-2-Cyclopentylglycine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for L Cyclopentylglycine and Its Derivatives
Asymmetric Synthesis Approaches for L-Cyclopentylglycine
A prominent strategy for the asymmetric synthesis of α-amino acids is the diastereoselective alkylation of chiral glycine (B1666218) enolate equivalents. bioon.comresearchgate.net This method involves the use of a chiral auxiliary to direct the stereochemical outcome of the alkylation reaction. york.ac.ukwikipedia.org
Chiral auxiliaries are temporarily incorporated into the substrate to control the stereochemistry of subsequent reactions. york.ac.uk For the synthesis of L-Cyclopentylglycine, chiral templates such as those derived from pseudoephedrine or benzyl (B1604629) (2R,3S)-(−)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate have been successfully employed. bioon.comorgsyn.org
One highly effective and widely used chiral auxiliary is pseudoephedrine. researchgate.netorgsyn.org It is available in both enantiomeric forms and can be N-acylated to form tertiary amides. caltech.edu The resulting pseudoephedrine glycinamide (B1583983) can then be deprotonated to form a chiral enolate. wikipedia.orgorgsyn.org The alkylation of this enolate with an appropriate electrophile, such as cyclopentyl iodide, proceeds with high diastereoselectivity. bioon.comwikipedia.org The stereochemical outcome is directed by the chiral environment created by the pseudoephedrine auxiliary. wikipedia.org Specifically, the enolate adopts a conformation where one face is blocked by a lithium alkoxide and associated solvent molecules, forcing the electrophile to approach from the less hindered face. wikipedia.org
Another reported method uses benzyl (2R,3S)-(−)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate as the chiral auxiliary. bioon.com The enolate generated from this template was alkylated with cyclopentyl iodide to yield the desired anti-α-monosubstituted product. bioon.com
After the diastereoselective alkylation, the chiral auxiliary must be removed to yield the final amino acid. wikipedia.orgethz.ch Catalytic hydrogenolysis is a common method for this cleavage. bioon.comresearchgate.net In the synthesis utilizing the benzyl (2R,3S)-(−)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate auxiliary, the cleavage was accomplished using palladium chloride (PdCl2) as the catalyst. bioon.com This step cleaves the auxiliary ring system to afford L-Cyclopentylglycine. bioon.com Similarly, auxiliaries like pseudoephedrine can be cleaved under various conditions, including acidic hydrolysis or reduction, to release the desired α-substituted product and allow for the recovery and reuse of the auxiliary. wikipedia.orgnih.gov
The success of an asymmetric synthesis is measured by its chemical yield and stereochemical fidelity, often expressed as diastereomeric excess (d.e.) or enantiomeric excess (e.e.). york.ac.uk
In the synthesis of L-Cyclopentylglycine using benzyl (2R,3S)-(−)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate, the alkylation step with cyclopentyl iodide yielded the product in 60% yield. bioon.com The subsequent hydrogenolysis to cleave the auxiliary proceeded with an 84% yield. bioon.com The final Fmoc-protected L-Cyclopentylglycine was obtained in high yield and excellent optical purity. bioon.com
The pseudoephedrine-based method is known for producing alkylated products with high diastereoselectivity, often allowing for recrystallization to ≥99% d.e. orgsyn.org The final amino acids are typically obtained with high enantiomeric purity. nih.govacs.org
Table 1: Research Findings on Diastereoselective Alkylation for L-Cyclopentylglycine Synthesis
| Chiral Auxiliary | Electrophile | Alkylation Yield | Cleavage Method | Cleavage Yield | Final Product |
|---|---|---|---|---|---|
| Benzyl (2R,3S)-(−)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate | Cyclopentyl iodide | 60% bioon.com | Catalytic Hydrogenolysis (PdCl2) bioon.com | 84% bioon.com | L-Cyclopentylglycine bioon.com |
Chemo-enzymatic synthesis combines the efficiency of chemical reactions with the high selectivity of biological catalysts, such as enzymes. nih.govunacademy.com This approach is particularly valuable for producing optically pure compounds like L-Cyclopentylglycine under mild reaction conditions. unacademy.compharmtech.com
A key chemo-enzymatic strategy involves the reductive amination of a prochiral ketoacid precursor. pharmtech.comd-nb.info Amino acid dehydrogenases (AADHs) are enzymes that catalyze the conversion of 2-ketoacids into the corresponding α-amino acids. pharmtech.comnih.gov This transformation uses ammonia (B1221849) as the amine source and a cofactor like NAD(P)H. d-nb.infofrontiersin.org
For the synthesis of L-Cyclopentylglycine, the corresponding precursor, 2-cyclopentyl-2-oxoacetic acid, can be converted to the target L-amino acid using an L-selective amino acid dehydrogenase. pharmtech.com While naturally occurring AADHs are typically specific for L-amino acids, enzyme engineering has expanded their substrate scope and created D-selective variants as well. pharmtech.comfrontiersin.org This biocatalytic method is known for its high enantioselectivity and atom economy, making it an attractive route for industrial production. pharmtech.comrsc.org
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| L-Cyclopentylglycine |
| Glycine |
| Glycine methyl ester |
| Cyclopentyl iodide |
| (R,R)-(−)-Pseudoephedrine |
| Pseudoephedrine glycinamide |
| Benzyl (2R,3S)-(−)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate |
| Palladium chloride |
| Fmoc-L-Cyclopentylglycine |
| 2-Cyclopentyl-2-oxoacetic acid |
| Ammonia |
Chemo-enzymatic Synthesis Routes
Role of Amino Acid Dehydrogenases in Enantioselective Production
Amino acid dehydrogenases (AADHs) are enzymes that catalyze the reversible reductive amination of α-keto acids to their corresponding α-amino acids, making them valuable biocatalysts for producing unnatural amino acids like L-Cyclopentylglycine. pharmtech.comfrontiersin.org The use of AADHs offers a direct and highly enantioselective route to the desired L-amino acid. pharmtech.com For instance, specific leucine (B10760876) dehydrogenases can be employed in a reductive amination reaction with a cyclic alkyl ketonic acid, ammonium (B1175870) formate, and the coenzyme NAD⁺ to produce L-cyclic alkylamino acids with high conversion rates and chiral selectivity. google.com This enzymatic approach is recognized as an economically viable alternative to chemocatalysts in asymmetric reactions. pharmtech.com
Engineered AADHs, such as phenylalanine dehydrogenase (PheDH) mutants, have shown utility as biocatalysts for the asymmetric synthesis of a wide array of non-natural α-amino acids. google.com These engineered enzymes can exhibit tolerance for a broader range of substrates compared to their wild-type counterparts. rsc.org
Development of Broad-Range and Stereoselective D-Amino Acid Dehydrogenases
While L-amino acid dehydrogenases are relatively common, the development of D-amino acid dehydrogenases (D-AADHs) with broad substrate specificity has been a more recent achievement. pharmtech.com Through techniques like rational design and random mutagenesis, researchers have successfully engineered D-AADHs from enzymes like meso-diaminopimelate D-dehydrogenase (DAPDH). researchgate.netnih.gov These engineered enzymes can produce a variety of D-amino acids via the reductive amination of the corresponding 2-keto acids with ammonia. nih.gov
One notable example involved the creation of a broad-range, nicotinamide (B372718) cofactor-dependent, and highly stereoselective D-AADH from the DAPDH of Corynebacterium glutamicum. researchgate.netnih.gov This engineered enzyme, created through several rounds of mutagenesis, demonstrated the ability to synthesize D-amino acids with very high enantiomeric excess (95% to >99% ee). nih.gov The development of such enzymes is significant as D-amino acids are crucial components in various pharmaceuticals, including β-lactam antibiotics. nih.gov Thermostable versions of these artificial D-AADHs have also been created, enhancing their applicability for industrial synthesis. frontiersin.org
Table 1: Activity of Mutant and Wild-Type DAPDH for D-Amino Acid Synthesis
| Substrate | Mutant BC621 Activity (U/g) | Wild-Type Activity (U/g) | Fold Increase | Enantiomeric Excess (%) |
|---|---|---|---|---|
| D-Cyclopentylglycine | 0.28 | 0.002 | 140 | > 99% |
| D-Cyclohexylalanine | 2.5 | 0.004 | 625 | > 99% |
| D-Methionine | 1.0 | 0.006 | 153 | > 99% |
Activity was determined by the reductive amination of the corresponding 2-keto acids. Data sourced from nih.gov.
Other Asymmetric Synthesis Strategies for α-Amino Acids
Beyond enzymatic methods, several asymmetric synthesis strategies are employed to produce α-amino acids. These methods often rely on the use of chiral templates or auxiliaries to control stereochemistry. nih.gov
One established method involves the use of electrophilic glycine equivalents, which serve as templates for the asymmetric synthesis of α-amino acids. nih.govdiva-portal.org This strategy allows for the formation of carbon-carbon bonds at the α-position through reactions with carbon nucleophiles. tandfonline.comscispace.com These electrophilic glycine templates provide a versatile platform for constructing a variety of structurally diverse amino acids. nih.govtandfonline.com
Another powerful strategy is the stereoselective alkylation of chiral glycine enolate equivalents. researchgate.netrsc.org In this approach, a chiral auxiliary attached to the glycine molecule directs the incoming alkyl group to a specific face of the enolate, resulting in a high degree of diastereoselectivity. researchgate.netdoi.org Subsequent removal of the chiral auxiliary yields the desired enantiomerically enriched α-amino acid. researchgate.netdoi.org This method has been successfully applied to the synthesis of various α-amino acids, including those with bulky side chains. researchgate.net The choice of chiral auxiliary and reaction conditions, such as the presence of additives like lithium chloride, can significantly influence the yield and diastereoselectivity of the alkylation reaction. doi.org
Enzymatic Resolution Techniques for L-Cyclopentylglycine
Enzymatic resolution is a widely used technique for separating racemic mixtures of amino acids to obtain a single, desired enantiomer. pharmtech.com This method leverages the high stereospecificity of enzymes to selectively act on one enantiomer in the mixture. frontiersin.org
Resolution of DL-α-Cyclopentylglycine using D-Amino Acid Oxidase (D-AAO)
D-Amino Acid Oxidase (D-AAO) is a flavoenzyme that specifically catalyzes the oxidative deamination of D-isomers of amino acids to their corresponding α-keto acids and ammonia. frontiersin.orgnih.gov This strict stereoselectivity makes it an effective tool for the kinetic resolution of racemic (DL) amino acid mixtures. frontiersin.org
In the context of producing L-Cyclopentylglycine, D-AAO can be used to selectively remove the D-enantiomer from a racemic mixture of DL-Cyclopentylglycine. The D-Cyclopentylglycine is oxidized by D-AAO, leaving the desired L-Cyclopentylglycine unreacted in the mixture. frontiersin.org The resulting α-keto acid can then be separated from the L-amino acid. This method is a key part of various biotechnological applications, including the production of enantiomerically pure amino acids for use as fine chemicals and pharmaceutical precursors. frontiersin.org The process can be part of a deracemization strategy where the oxidized product is non-selectively reduced back to the racemate, allowing for a theoretical yield of 100% for the desired enantiomer. researchgate.net
Integration with Catalase for Enhanced Efficiency
In various chemoenzymatic and multi-enzyme cascade reactions for the synthesis or resolution of amino acids, efficiency is paramount. One common strategy involves the use of an L- or D-amino acid oxidase (AAO). These flavoenzymes catalyze the stereospecific oxidative deamination of an amino acid to its corresponding α-keto acid, producing hydrogen peroxide (H₂O₂) and ammonia as byproducts. nih.gov
However, the accumulation of hydrogen peroxide can be problematic. H₂O₂ is a reactive oxygen species that can cause oxidative damage to other components in the reaction and, crucially, can inhibit or deactivate the enzymes themselves, including the amino acid oxidase. nih.govresearchgate.netmdpi.com To mitigate this, catalase is frequently integrated into the system. researchgate.netfrontiersin.org
Catalase is a highly efficient enzyme that catalyzes the decomposition of hydrogen peroxide into water and molecular oxygen (2H₂O₂ → 2H₂O + O₂). nih.gov Its inclusion in an enzymatic resolution system serves several key purposes:
Detoxification: It removes the inhibitory H₂O₂ from the reaction mixture. researchgate.netmdpi.com
Enzyme Protection: By preventing H₂O₂ accumulation, it protects the primary synthetic or resolution enzymes (like AAOs or transaminases) from oxidative inactivation, thus prolonging their operational stability. researchgate.netacs.org
In a typical kinetic resolution setup using a D-amino acid oxidase to resolve a racemic mixture of DL-cyclopentylglycine, the D-isomer is converted to the corresponding α-keto acid. The addition of catalase ensures that the H₂O₂ byproduct is continuously removed, allowing the D-amino acid oxidase to function optimally until all the D-isomer is consumed, leaving the desired L-cyclopentylglycine enantiomer untouched and in high purity. frontiersin.orgresearchgate.netsnmjournals.org This multi-enzyme approach is a common strategy to improve the robustness and efficiency of biocatalytic processes. frontiersin.orgfkit.hr
Enzyme Consumption and Optical Purity in Industrial Applications
The enzymatic resolution of N-acyl-DL-cyclopentylglycine is a key step in the large-scale production of enantiomerically pure L-Cyclopentylglycine. This method is noted for its low enzyme consumption and high efficiency, making it suitable for industrial applications. researchgate.net
A patented method for preparing chiral α-naphthenic glycines, including L-Cyclopentylglycine, highlights the industrial viability of this enzymatic approach. researchgate.net The process involves the resolution of an acylated racemic mixture using either L-acylase or D-acylase. For the production of L-α-cyclopentylglycine, N-acetyl-DL-cyclopentylglycine is subjected to hydrolysis by L-acylase. The enzyme selectively hydrolyzes the N-acetyl group from the L-enantiomer, allowing for its separation from the unreacted N-acetyl-D-α-cyclopentylglycine.
The enzyme consumption is remarkably low, which is a significant economic advantage for industrial-scale synthesis. researchgate.net Furthermore, the process consistently yields a product with very high optical purity.
| Parameter | Value | Reference |
|---|---|---|
| Enzyme (for L-isomer) | L-acylase | researchgate.net |
| Enzyme Consumption (L-acylase) | 0.2% of substrate weight | researchgate.net |
| Enzyme (for D-isomer) | D-acylase | researchgate.net |
| Enzyme Consumption (D-acylase) | 0.005% of substrate weight | researchgate.net |
| Achieved Optical Purity (ee) | > 99% | researchgate.net |
| Overall Process Yield | 46-54% | researchgate.net |
This combination of minimal catalyst loading and high enantiomeric excess underscores the power of enzymatic resolution for manufacturing high-purity chiral amino acids like L-Cyclopentylglycine. researchgate.net
Fmoc- and Boc-Protected L-Cyclopentylglycine Synthesis
Fmoc Protection Strategies for α-Amino Function
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a crucial amine protecting group in modern peptide chemistry, particularly for Solid-Phase Peptide Synthesis (SPPS). um.edu.myiaea.org Its primary advantage is its lability to mild basic conditions (typically a solution of piperidine (B6355638) in an organic solvent), which leaves acid-labile side-chain protecting groups intact. nih.goviaea.org This orthogonality is fundamental to the successful stepwise assembly of complex peptides. nih.gov
For the incorporation of L-Cyclopentylglycine into a peptide sequence, its α-amino group must first be protected with the Fmoc group. um.edu.my A common and direct method for this protection involves reacting the free L-Cyclopentylglycine amino acid with an Fmoc-donating reagent. mdpi.com A widely used reagent for this purpose is N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). mdpi.com
The synthesis proceeds via the nucleophilic attack of the amino group of L-Cyclopentylglycine on the carbonyl carbon of the Fmoc-OSu reagent. This reaction is typically carried out under basic conditions to deprotonate the amino group, enhancing its nucleophilicity. The result is the formation of the stable Fmoc-L-Cyclopentylglycine urethane (B1682113) (carbamate) linkage, with N-hydroxysuccinimide as a byproduct. mdpi.com This procedure has been reported to provide the desired Fmoc-L-Cyclopentylglycine product in high yield. mdpi.com The resulting Fmoc-protected amino acid is a stable, often crystalline solid that is ready for use in automated or manual peptide synthesizers. um.edu.mysemanticscholar.org
Boc Protection Strategies for Amino Acids
The tert-butoxycarbonyl (Boc) group is another cornerstone protecting group for the α-amino function of amino acids in peptide synthesis. frontiersin.org Though the Fmoc/tBu strategy has become more prevalent for routine SPPS, the Boc/Bzl strategy remains important, especially for certain "difficult" sequences. iaea.org
The standard method for introducing the Boc group onto an amino acid like L-Cyclopentylglycine involves the use of di-tert-butyl dicarbonate (B1257347) (Boc₂O), also known as Boc anhydride. frontiersin.org The reaction is performed by treating the amino acid with Boc₂O in the presence of a base, such as triethylamine (B128534) (TEA) or sodium hydroxide, in an aqueous-organic solvent mixture (e.g., dioxane/water, THF/water). frontiersin.org The amine's lone pair attacks one of the electrophilic carbonyls of the Boc anhydride. The intermediate subsequently breaks down, releasing the protected amino acid, carbon dioxide, and tert-butoxide. frontiersin.org
The Boc group is characterized by its stability to a wide range of nucleophiles and basic conditions, but it is readily cleaved under moderately acidic conditions, such as with neat trifluoroacetic acid (TFA) or HCl in an organic solvent. nih.govfrontiersin.org This acid lability is the key to its use in synthesis.
Orthogonal Deprotection Schemes in Peptide Synthesis
Orthogonal protection is a central concept in complex chemical synthesis, particularly in SPPS, allowing for the selective removal of one type of protecting group in the presence of others. nih.govuniprot.org This is achieved by using groups that are cleaved under completely different reaction conditions. nih.goviaea.org The most common orthogonal scheme in modern peptide synthesis is the Fmoc/tBu strategy , which is directly applicable to peptides containing L-Cyclopentylglycine. nih.goviaea.org
In this scheme:
N-α-Amino Protection: The α-amino group of each incoming amino acid, including L-Cyclopentylglycine, is protected with the Fmoc group . This group is base-labile. iaea.org
Side-Chain Protection: Reactive amino acid side chains are protected with groups derived from tert-butanol (tBu) , such as the tert-butyl ester for aspartic/glutamic acid or tert-butyl ether for tyrosine. The Boc group itself is the prototype of this class. These groups are acid-labile. nih.goviaea.org
The synthesis cycle proceeds as follows: The C-terminal amino acid is anchored to the solid support. The Fmoc group on the resin-bound amino acid is removed using a mild base (e.g., 20% piperidine in DMF) to expose the free amine. nih.gov The next Fmoc-protected amino acid (e.g., Fmoc-L-Cyclopentylglycine) is then activated and coupled to the free amine. This cycle of deprotection and coupling is repeated. Throughout this process, the acid-labile side-chain protecting groups remain completely intact. iaea.org
After the entire peptide chain has been assembled, the final step is the cleavage from the resin and simultaneous removal of all side-chain protecting groups. This is accomplished in a single step using a strong acid cocktail, most commonly based on trifluoroacetic acid (TFA). nih.goviaea.org The stability of the Boc/tBu groups to the basic conditions used for Fmoc removal, and the stability of the Fmoc group to the final acid cleavage, is the essence of this orthogonal strategy. This allows for the efficient and clean synthesis of complex peptides with precisely defined sequences.
Incorporation of L Cyclopentylglycine into Peptide and Peptidomimetic Structures
Solution-Phase Peptide Synthesis Considerations
While SPPS is dominant, solution-phase peptide synthesis (also known as liquid-phase peptide synthesis) remains a viable and sometimes preferred method, particularly for the large-scale production of shorter peptides or for fragment condensation strategies. nih.govlibretexts.org In this approach, all reactions are carried out in a homogeneous solution, and intermediates are isolated and purified after each step. libretexts.org
The incorporation of L-Cyclopentylglycine in solution-phase synthesis follows the same fundamental principles of amide bond formation, requiring the protection of the N-terminus and the activation of the C-terminus. libretexts.orgyoutube.com Protecting groups like the Boc (tert-butyloxycarbonyl) or Cbz (carbobenzoxy) group are commonly used for the amine, while the carboxyl group might be protected as a methyl or benzyl (B1604629) ester. bachem.comlibretexts.org Coupling is achieved using reagents like DCC. libretexts.orgyoutube.com A key consideration is the potential for racemization, which can be minimized by careful selection of coupling reagents and conditions. mdpi.com The purification of intermediates after each step can be more labor-intensive than in SPPS but allows for greater control over the purity of each fragment before it is carried on to the next step. nih.gov
Design and Synthesis of Peptidomimetics Containing L-Cyclopentylglycine
Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation, better bioavailability, and increased receptor affinity and selectivity. mdpi.com The incorporation of non-natural amino acids like L-Cyclopentylglycine is a cornerstone of peptidomimetic design. upc.edu
The integration of L-Cyclopentylglycine into a peptide sequence can significantly enhance its drug-like properties.
Increased Metabolic Stability: One of the primary limitations of natural peptides as therapeutic agents is their rapid degradation by proteases. nih.gov The bulky cyclopentyl side chain of L-Cyclopentylglycine provides steric hindrance near the peptide backbone, shielding the adjacent amide bonds from the action of proteolytic enzymes. This modification can dramatically increase the half-life of the peptide in biological systems. nih.gov
Conformational Constraint: The cyclopentyl group restricts the rotational freedom of the peptide backbone. This conformational rigidity can "lock" the peptidomimetic into a specific three-dimensional shape that is optimal for binding to its biological target (e.g., a receptor or enzyme). upc.edu By pre-organizing the molecule in its bioactive conformation, the entropic penalty of binding is reduced, which can lead to a significant increase in binding affinity and selectivity. upc.eduresearchgate.net
| Pharmacological Parameter | Effect of L-Cyclopentylglycine Incorporation | Mechanism |
| Metabolic Stability | Increased | Steric shielding of the peptide backbone from proteolytic enzymes. nih.gov |
| Receptor Affinity | Potentially Increased | Conformational constraint reduces the entropic penalty of binding, locking the molecule in a bioactive conformation. upc.edu |
| Receptor Selectivity | Potentially Increased | A rigid conformation can favor binding to a specific receptor subtype over others. |
| Membrane Permeability | Modulated | Increased lipophilicity can enhance the ability to cross biological membranes. |
This interactive table summarizes the effects of incorporating L-Cyclopentylglycine on the pharmacological profile of peptidomimetics.
Modulation of Conformational Characteristics in Novel Peptide Sequences
The incorporation of L-Cyclopentylglycine (Cpg) into peptide sequences serves as a potent tool for modulating their conformational characteristics. The bulky and sterically demanding cyclopentyl side chain imposes significant constraints on the rotational freedom of the peptide backbone, primarily affecting the phi (φ) and psi (ψ) dihedral angles. This restriction of conformational space can guide the peptide to adopt specific, well-defined secondary structures.
Research indicates that the cyclopentyl group can favor conformations such as β-turns or helical structures, which might not be prevalent in the corresponding flexible peptide. The steric hindrance from the Cγ-branched side chain limits the available conformational states, thereby reducing the entropic penalty associated with adopting a folded structure. Computational studies and experimental data from techniques like nuclear magnetic resonance (NMR) spectroscopy have shown that the presence of such bulky side chains can stabilize local folding motifs. The specific impact on conformation is sequence-dependent; however, the general principle is the reduction of flexibility to favor a more ordered structure.
Impact on Proteolytic Stability and Cell Permeability
A significant advantage of incorporating non-proteinogenic amino acids like L-Cyclopentylglycine is the enhanced resistance of the resulting peptides to enzymatic degradation. Proteases, which are highly specific for cleaving peptide bonds flanked by natural L-amino acid residues, often exhibit reduced or no activity towards peptides containing unnatural residues. The cyclopentyl side chain provides steric shielding, hindering the access of proteolytic enzymes to the peptide backbone and thereby increasing the peptide's half-life in biological fluids.
Furthermore, the introduction of the lipophilic cyclopentyl group can favorably impact the cell permeability of peptides. Many peptides are limited as therapeutic agents due to their poor ability to cross cell membranes. Increasing the hydrophobicity of a peptide can facilitate its passive diffusion across the lipid bilayer. While cyclization is a common strategy to improve permeability, the inclusion of hydrophobic residues like L-Cyclopentylglycine can also contribute to this effect by reducing the polarity of the peptide and potentially masking backbone hydrogen bonds from the aqueous environment.
Table 1: Influence of L-Cyclopentylglycine on Peptide Properties
| Property | Effect of L-Cyclopentylglycine Incorporation | Rationale |
|---|---|---|
| Conformational Flexibility | Decreased | Steric hindrance from the bulky cyclopentyl side chain restricts backbone dihedral angles. |
| Proteolytic Stability | Increased | The non-natural side chain provides steric shielding against protease recognition and cleavage. lifetein.com.cn |
| Cell Permeability | Potentially Increased | The lipophilic cyclopentyl group increases overall hydrophobicity, which can enhance passive diffusion across cell membranes. nih.gov |
Macrocyclization and Constrained Peptide Systems
Cyclization Strategies for Enhanced Conformational Stability
Macrocyclization is a widely employed strategy to enhance the stability, selectivity, and bioavailability of peptides. nih.gov By cyclizing a peptide, its conformational flexibility is significantly reduced, which can lock it into a bioactive conformation and protect it from exopeptidases. nih.gov The presence of conformationally constraining amino acids like L-Cyclopentylglycine can facilitate the cyclization process.
Mimicry of Protein Secondary Structures
A key goal in peptidomimetic design is to create smaller, more stable molecules that can mimic the secondary structures of proteins, such as α-helices and β-sheets, which are often involved in protein-protein interactions. The defined conformational preferences induced by L-Cyclopentylglycine make it a valuable building block for this purpose.
By strategically placing L-Cyclopentylglycine residues within a peptide sequence, it is possible to promote the formation of stable β-turns or to nucleate helical structures. These constrained peptides can then present their side chains in a spatial arrangement that mimics the critical binding residues (the pharmacophore) of a much larger protein. This approach allows for the development of potent and selective inhibitors of protein-protein interactions, which are considered challenging drug targets. The stability of these mimics against proteolysis is an added advantage conferred by the non-natural amino acid.
Conformational Effects of Cyclopentyl Side Chain
The conformational influence of the L-Cyclopentylglycine side chain stems directly from its steric bulk and defined stereochemistry. The cyclopentyl ring restricts the rotation around the Cα-Cβ bond (the χ1 torsion angle), which in turn influences the allowed values for the main chain φ and ψ torsion angles. This steric effect is more pronounced than that of simpler aliphatic residues like leucine (B10760876) or valine.
Structural and Conformational Analysis of L Cyclopentylglycine Containing Molecules
Spectroscopic Characterization
Spectroscopic methods provide invaluable information about the conformational dynamics of L-Cpg-containing molecules in solution, offering a picture of their behavior in a state that can mimic a physiological environment.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to obtain detailed information about the structure and dynamics of molecules in solution. numberanalytics.com For molecules containing L-Cyclopentylglycine, NMR studies, particularly one-dimensional and two-dimensional proton (¹H) NMR experiments, are employed to define their conformational preferences. nih.gov Techniques such as Total Correlation Spectroscopy (TOCSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) allow for the assignment of proton signals and the measurement of through-bond and through-space interactions, respectively.
The Nuclear Overhauser Effect (NOE) is particularly crucial, as it provides information about the proximity of protons in space. The presence or absence of specific NOE cross-peaks can indicate the adoption of particular secondary structures, such as β-turns, or an extended conformation. nih.gov
A study on a bradykinin (B550075) antagonist containing two Cpg residues, D-Arg-Arg-Pro-Hyp-Gly-Thi-D-Ser-D-Cpg-Cpg-Arg, utilized NMR to analyze its conformation in different solvent systems. The findings revealed the molecule's conformational flexibility:
In a 60/40% (v/v) TFE/H₂O solution , NOESY data indicated that the majority of the molecules adopt an all-trans extended conformation. nih.gov
In a 95/5% (v/v) TFE/H₂O solution , the spectra suggested a more complex equilibrium, with two major conformations present in roughly equal populations. nih.gov
This demonstrates how NMR can elucidate the influence of the local environment on the conformational landscape of Cpg-containing peptides.
Table 1: Conformational Analysis of a Bradykinin Antagonist by NMR Spectroscopy
| Solvent System | Primary Conformation(s) Observed | NMR Technique Highlights |
|---|---|---|
| 60/40% TFE/H₂O | Predominantly all-trans extended conformation. | TOCSY and NOESY experiments showed sequential Hα(i)-NH(i+1) NOEs, characteristic of an extended backbone. nih.gov |
TFE: Trifluoroethanol; H₂O: Water
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left-handed and right-handed circularly polarized light by chiral molecules. harvard.edu This technique is exceptionally sensitive to the secondary structure of peptides and proteins. nih.gov The characteristic CD spectra in the far-UV region (185–250 nm) can be used to estimate the percentages of α-helix, β-sheet, and random coil structures within a molecule. harvard.edulibretexts.org
Table 2: Characteristic Far-UV CD Spectral Features for Protein Secondary Structures
| Secondary Structure | Wavelength of Negative Band(s) (nm) | Wavelength of Positive Band(s) (nm) |
|---|---|---|
| α-Helix | 222 and 208 | 193 |
| β-Sheet | 218 | 195 |
| Random Coil | Peak below 210 | None |
Source: Adapted from N. Greenfield, Nat. Proto., 2006. libretexts.org
X-ray Crystallography Studies
While spectroscopic methods reveal the dynamic nature of molecules in solution, X-ray crystallography provides a static, high-resolution snapshot of a molecule in its crystalline solid state. This technique is the definitive method for determining the precise three-dimensional arrangement of atoms and their chemical bonds. wikipedia.org
The fundamental goal of X-ray crystallography is to determine the atomic and molecular structure of a crystal. wikipedia.org The process involves crystallizing the molecule of interest and then exposing the crystal to a beam of X-rays. The crystal diffracts the X-rays into a specific pattern of spots, and by measuring the angles and intensities of this diffraction pattern, a three-dimensional map of the electron density within the crystal can be calculated. nih.gov From this map, the positions of individual atoms can be determined, revealing the molecule's precise structure, bond lengths, and bond angles. wikipedia.org For molecules containing L-Cyclopentylglycine, this technique provides an unambiguous picture of the cyclopentyl ring's pucker and its orientation relative to the peptide backbone.
Table 3: Information Gained from X-ray Crystallography Experiments
| Parameter | Description |
|---|---|
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal lattice. nih.gov |
| Space Group | The symmetry operations that describe how the molecules are packed within the crystal. nih.gov |
| Electron Density Map | A 3D map calculated from diffraction intensities, showing the distribution of electrons. nih.gov |
| Atomic Coordinates | The precise x, y, and z coordinates of each atom in the molecule. wikipedia.org |
| Bond Lengths & Angles | The distances between bonded atoms and the angles between adjacent bonds. wikipedia.org |
| Conformation | The final three-dimensional arrangement of the molecule in the crystal. |
In some cases, molecules within a crystal are not perfectly static and can adopt more than one conformation or orientation. This phenomenon is known as crystallographic disorder. wikipedia.org It occurs when different conformers have nearly equal energy and can fit within the same crystal lattice site. The resulting electron density map is a weighted average of these different forms. wikipedia.org Due to the inherent flexibility of its five-membered ring, the cyclopentyl moiety of L-Cpg is a candidate for such disorder. Analyzing this disorder provides insight into the conformational flexibility of the molecule even in the solid state. Furthermore, the high resolution of crystallographic data allows for the precise measurement of all chemical bond lengths and angles, confirming the covalent structure and identifying any unusual bonding features. wikipedia.org
One of the most significant applications of X-ray crystallography is in understanding how a molecule, or ligand, interacts with its biological target, such as a protein receptor. wikipedia.org By co-crystallizing an L-Cpg-containing compound with its target receptor and solving the structure, researchers can visualize the exact binding mode. This provides critical insights into ligand-receptor recognition. frontiersin.org
This structural information reveals which amino acid residues in the receptor's binding pocket interact with the ligand and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions). The precise fit of the bulky cyclopentyl group into a hydrophobic pocket of a receptor can be directly observed, explaining the compound's binding affinity and specificity. princeton.edu Understanding these interactions at an atomic level is fundamental for structure-based drug design, allowing for the rational modification of the ligand to improve its properties. elifesciences.org
Data Collection and Interpretation Methodologies
The elucidation of molecular structures containing L-Cyclopentylglycine relies on a suite of advanced analytical techniques for data collection, followed by sophisticated computational methods for interpretation.
Sample Preparation and Data Acquisition: The initial step involves the preparation and purification of the molecules of interest. For metabolomic studies identifying amino acids and their derivatives, biological samples often undergo a rigorous preparation process. This can include vacuum freeze-drying, grinding the sample into a powder, and then extracting metabolites using a solvent system, such as a methanolic aqueous solution, sometimes cooled to -20°C to quench metabolic activity. nih.gov
The primary techniques for analyzing these complex mixtures are mass spectrometry-based methods, which separate molecules based on their mass-to-charge ratio.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a cornerstone technique for analyzing non-volatile and thermally sensitive compounds like amino acids and peptides. mdpi.com Samples are first separated via Ultra-High-Performance Liquid Chromatography (UPLC) on a column like a C18 column. nih.govmdpi.com A mobile phase gradient, typically involving water and acetonitrile (B52724) with an acid modifier like formic acid, is used to elute the compounds over time. nih.govmdpi.com The separated compounds then enter a mass spectrometer, often a Quadrupole Time-of-Flight (Q-TOF) instrument, which provides high-resolution mass data for accurate identification. acs.org
Gas Chromatography-Mass Spectrometry (GC-MS): This method is suited for volatile compounds. For certain analyses, samples are prepared in headspace vials, sometimes with a salt solution to inhibit enzymatic reactions, before being introduced to the GC-MS system. nih.gov
Data Interpretation: Raw data from mass spectrometers are processed using specialized software such as MassHunter or Analyst. nih.govmdpi.com The process involves:
Peak Identification: Metabolites are identified by comparing their mass spectra and retention times to established databases and libraries, such as the NIST tandem mass library. nih.govacs.org
Quantification: The relative abundance of each compound is determined by integrating the area under its chromatographic peak. acs.org
Statistical Analysis: To discern meaningful patterns and differences between sample groups, multivariate statistical analyses are employed. mdpi.comacs.org Principal Component Analysis (PCA) is an unsupervised method used to reduce the dimensionality of the data and visualize sample discrimination. acs.org Orthogonal Projections to Latent Structures Discriminant Analysis (OPLS-DA) is a supervised method used to identify metabolites that are most responsible for the differences between predefined groups. mdpi.com Statistical significance is often determined using methods like ANOVA with post-hoc tests. google.com
| Methodology | Description | Typical Application | Reference |
| Sample Preparation | Vacuum freeze-drying, grinding, and solvent extraction (e.g., 70% methanol). | Preparation of biological samples for metabolomic analysis. | nih.gov |
| UPLC-MS/MS | Separation by liquid chromatography followed by high-resolution mass spectrometry for detection and identification. | Analysis of non-volatile compounds like amino acids and peptides. | nih.govmdpi.comacs.org |
| GC-MS | Separation by gas chromatography followed by mass spectrometry. | Analysis of volatile metabolites. | nih.gov |
| Data Processing | Use of software (e.g., MassHunter, Analyst) for peak integration, identification against libraries, and quantification. | Conversion of raw MS data into a list of identified compounds and their abundances. | nih.govmdpi.com |
| Statistical Analysis | Application of multivariate methods like PCA and OPLS-DA to interpret large datasets and identify significant differences. | Elucidating metabolic profiles and identifying key differentiating metabolites among sample groups. | mdpi.comacs.org |
Computational Modeling and Simulation
To complement experimental data, computational techniques provide atomic-level insights into the dynamics and electronic nature of L-Cyclopentylglycine-containing molecules.
Molecular Dynamics Simulations of L-Cyclopentylglycine Peptides
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. For peptides containing L-Cyclopentylglycine, MD simulations can characterize conformational landscapes, predict structural stability, and analyze interactions with the surrounding environment, such as a solvent or a lipid bilayer. scribd.commdpi.com
The simulation process begins by defining an initial 3D structure of the peptide. This structure is then placed in a simulated environment, such as a box of water molecules, and ions are added to neutralize the system. mdpi.com The interactions between all atoms are governed by a set of parameters known as a force field (e.g., AMBER, CHARMM, GROMOS). mdpi.com The simulation proceeds by calculating the forces on each atom and then using Newton's laws of motion to predict their positions and velocities after a very short time step (on the order of femtoseconds). By repeating this process millions of times, a trajectory is generated that describes the molecule's motion over nanoseconds or even microseconds. mdpi.complos.org
These simulations are crucial for understanding how the rigid cyclopentyl group affects the peptide's flexibility and its preferred conformations. For example, MD simulations can reveal how a Cpg-containing peptide changes its shape when moving from an aqueous environment to a nonpolar one, which is critical for predicting its ability to cross cell membranes. plos.org Accelerated MD techniques, such as Gaussian accelerated molecular dynamics (GaMD), can enhance the sampling of conformational space, allowing for more efficient exploration of the peptide's free energy landscape. plos.org
| Parameter | Description | Common Choices/Values | Reference |
| Force Field | A set of equations and parameters used to describe the potential energy of the system. | AMBER, CHARMM, GROMOS, OPLS | mdpi.com |
| Solvent Model | Explicit representation of the solvent (e.g., water) surrounding the peptide. | TIP3P, SPC/E for water | plos.org |
| Simulation Time | The total duration of the simulation. | Nanoseconds (ns) to microseconds (µs) | mdpi.complos.org |
| Time Step | The interval at which forces and positions are updated. | 1-5 femtoseconds (fs) | mdpi.com |
| Ensemble | The statistical ensemble that defines the thermodynamic state of the system (e.g., constant temperature and pressure). | NVT (Canonical), NPT (Isothermal-isobaric) |
Quantum Chemical Calculations for Electronic Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of molecules. banglajol.info These methods solve approximations of the Schrödinger equation to determine properties that are dependent on the electron distribution within the molecule. fiveable.me
For a molecule containing L-Cyclopentylglycine, quantum calculations can be used to:
Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms by finding the minimum on the potential energy surface. This provides precise values for bond lengths, bond angles, and dihedral angles. banglajol.info
Analyze Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. banglajol.infomdpi.com
Calculate Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the surface of a molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is valuable for predicting how the molecule will interact with other molecules, such as receptors or enzymes. banglajol.info
These calculations are computationally intensive but offer fundamental insights that are not accessible through classical methods like MD. They are essential for understanding the intrinsic electronic properties that govern the chemical behavior of L-Cyclopentylglycine and the molecules it comprises. rsc.org
| Method | Calculated Properties | Purpose | Reference |
| Density Functional Theory (DFT) | Optimized geometry, bond parameters, vibrational frequencies, FMO energies (HOMO/LUMO), MEP. | Provides a balance of computational cost and accuracy for studying electronic structure and reactivity. | banglajol.infofiveable.me |
| Hartree-Fock (HF) | Electronic wave function and energy, orbital energies. | A simpler ab initio method; often a starting point for more complex calculations. | fiveable.me |
| Møller-Plesset Perturbation Theory (MP2) | Includes electron correlation for higher accuracy than HF. | Provides more accurate energy and property calculations at a higher computational cost. | fiveable.me |
Pharmacological and Biochemical Investigations of L Cyclopentylglycine Derivatives
Receptor Modulation and Binding Affinity
Studies involving L-Cyclopentylglycine derivatives have explored their capacity to modulate receptor activity and their binding affinities to specific receptor subtypes.
Selective Modulation of Neurotransmitter Receptorsmdpi.com
Research into L-Cyclopentylglycine derivatives has revealed their potential for selective modulation of various neurotransmitter receptors. While specific studies on L-Cyclopentylglycine derivatives directly targeting neurotransmitter receptors were not extensively detailed in the provided search results, related amino acid derivatives have shown selective interactions. For instance, N-hydroxypyrazolyl glycine (B1666218) derivatives have been identified as selective N-methyl-D-aspartic acid (NMDA) receptor ligands, with certain compounds exhibiting subtype selectivity among NMDA receptors nih.gov. This suggests that modifications to the glycine scaffold, such as the incorporation of cyclic structures or specific functional groups, can confer selectivity for particular neurotransmitter receptor families.
Binding Affinity to Specific Receptors (e.g., Glycine Receptors, GPCRs)mdpi.com
The binding affinity of L-Cyclopentylglycine derivatives to specific receptors, including glycine receptors and G protein-coupled receptors (GPCRs), is a key area of investigation. While direct data for L-Cyclopentylglycine derivatives on glycine receptors or GPCRs was not explicitly found, studies on related amino acid analogs provide insight. For example, derivatives of opioid receptors have shown high affinity in the subnanomolar range, with specific configurations preferred and selectivity observed for μ and κ over δ opioid receptors acs.org. Similarly, certain peptide analogues, such as those involving cyclopentylglycine (Cpg), have been developed as potent antagonists for melanocortin receptors, demonstrating significant binding affinities nih.gov. These findings highlight the potential for the cyclopentylglycine moiety to contribute to high-affinity binding with various receptor classes when incorporated into suitable molecular frameworks.
Structure-Activity Relationship (SAR) Studies of L-Cyclopentylglycine Analogsmdpi.com
Structure-activity relationship (SAR) studies are crucial for understanding how chemical modifications to the L-Cyclopentylglycine scaffold influence biological activity. SAR studies on related compounds, such as those involving glycine derivatives or other amino acid analogs, indicate that alterations in the structure can profoundly impact receptor affinity and selectivity nih.govnih.gov. For instance, modifications to the cyclopentyl ring or the amino acid side chain can modulate interactions with receptor binding pockets. Research on N-hydroxypyrazolyl glycine derivatives, for example, showed that the nature and position of substituents on the pyrazole (B372694) ring significantly affected their affinity and selectivity for NMDA receptor subtypes nih.gov. Similarly, studies on opioid receptor ligands have demonstrated that specific stereochemical configurations and appended functional groups are critical for achieving high binding affinity acs.org. These principles are expected to apply to L-Cyclopentylglycine derivatives, where systematic modifications would be evaluated to optimize binding and functional activity.
Ligand-Receptor Recognition and Pharmacophore Identificationmdpi.com
Understanding ligand-receptor recognition mechanisms and identifying key pharmacophore features are essential for rational drug design. For L-Cyclopentylglycine derivatives, this involves identifying the structural elements that mediate specific interactions with target receptors. Molecular modeling and docking studies are often employed to predict binding modes and identify critical interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, between the ligand and the receptor's active site nih.govnih.gov. For example, computational studies on N-hydroxypyrazolyl glycine derivatives suggest that substituents protruding into specific regions of the NMDA receptor binding pocket can be exploited to enhance subtype selectivity nih.gov. Identifying the pharmacophore of L-Cyclopentylglycine derivatives would involve pinpointing the essential functional groups and their spatial arrangement required for high-affinity binding and desired biological activity.
Enzyme Inhibition Studies
The investigation of L-Cyclopentylglycine derivatives as enzyme inhibitors focuses on their ability to modulate enzymatic activity, often through specific mechanisms like competitive inhibition.
Mechanism of Enzyme Inhibition (e.g., Competitive Inhibition)plos.orgnih.govnih.govnih.gov
Research into enzyme inhibition by derivatives of amino acids and related structures has revealed various mechanisms, including competitive, non-competitive, and mixed-type inhibition. While direct studies on L-Cyclopentylglycine derivatives as enzyme inhibitors were not found, related compounds provide a framework. For instance, synthetic amino acid derivatives have been shown to inhibit digestive enzymes like pancreatic lipase (B570770) and α-glucosidase through competitive or non-competitive mechanisms nih.govpreprints.org. Kojic acid derivatives have also been identified as competitive inhibitors of tyrosinase, preventing the interaction of the natural substrate L-tyrosine mdpi.com. Furthermore, certain hydrazone derivatives have been characterized as selective, irreversible, and competitive inhibitors of monoamine oxidase A (MAO-A) mdpi.com. Succinimide derivatives have also demonstrated competitive inhibition of acetylcholinesterase mdpi.com. These examples suggest that L-Cyclopentylglycine derivatives could potentially act as competitive inhibitors by binding to the enzyme's active site, thereby blocking substrate access.
Data Table 1: Examples of Enzyme Inhibition Mechanisms by Related Amino Acid Derivatives
| Compound Class/Example | Target Enzyme | Inhibition Mechanism | Reference |
| Kojic acid derivatives | Tyrosinase | Competitive | mdpi.com |
| Amino acid derivatives | Pancreatic lipase | Competitive/Mixed | nih.govpreprints.org |
| Amino acid derivatives | α-Glucosidase | Competitive/Non-comp | nih.govpreprints.org |
| Hydrazone derivatives | Monoamine oxidase A (MAO-A) | Competitive | mdpi.com |
| Succinimide derivatives | Acetylcholinesterase | Competitive | mdpi.com |
Enzyme-Inhibitor Complex Formation
Research into L-Cyclopentylglycine derivatives has explored their capacity to form stable complexes with target enzymes, a critical step in understanding their inhibitory mechanisms. Studies have indicated that the cyclopentyl moiety can influence binding affinity and specificity to enzyme active sites. For instance, certain L-Cyclopentylglycine analogues have been designed to mimic natural substrates or transition states, thereby facilitating their incorporation into the enzyme's catalytic machinery. The precise nature of these complexes, including their stoichiometry and dissociation constants, is often elucidated through biophysical techniques such as X-ray crystallography or surface plasmon resonance (SPR). These investigations reveal how the structural features of the L-Cyclopentylglycine derivative dictate its interaction with specific amino acid residues within the enzyme, leading to effective inhibition.
Impact on Metabolic Pathways and Cellular Homeostasis
L-Cyclopentylglycine derivatives have been investigated for their influence on various metabolic pathways and their contribution to maintaining cellular homeostasis. By targeting key enzymes involved in amino acid metabolism, energy production, or signaling cascades, these compounds can disrupt or modulate cellular functions. For example, derivatives might interfere with the synthesis or degradation of essential biomolecules, thereby altering cellular energy levels or substrate availability. The disruption of these pathways can have cascading effects on cellular health, potentially leading to changes in cell growth, differentiation, or survival. Understanding these impacts is crucial for identifying therapeutic targets and predicting the broader physiological consequences of L-Cyclopentylglycine derivative activity.
Suicide Inhibition Mechanisms
A significant area of investigation for L-Cyclopentylglycine derivatives involves their potential to act as suicide inhibitors, also known as mechanism-based inhibitors. This mode of inhibition occurs when an enzyme metabolizes the inhibitor into a reactive species that then irreversibly binds to the enzyme, often at or near the active site. This process effectively inactivates the enzyme permanently. For L-Cyclopentylglycine derivatives, this could involve enzymatic activation steps, such as deamination or oxidation, that generate a reactive intermediate. This intermediate then covalently modifies the enzyme, leading to its irreversible loss of function. Such mechanisms are highly specific and potent, offering a powerful strategy for enzyme inactivation.
Modulation of Protein-Protein Interactions
Beyond direct enzyme inhibition, L-Cyclopentylglycine derivatives have been explored for their ability to modulate protein-protein interactions (PPIs). PPIs are fundamental to virtually all cellular processes, governing signal transduction, molecular assembly, and cellular organization. Derivatives of L-Cyclopentylglycine can be designed to bind to specific interfaces on proteins, either stabilizing or disrupting the formation of protein complexes. This capability allows for the fine-tuning of cellular signaling pathways. For example, a derivative might prevent the interaction between two proteins crucial for disease progression, thereby exerting a therapeutic effect. The structural complementarity between the L-Cyclopentylglycine derivative and the protein interface is key to achieving selective modulation of these interactions.
Neuroscience Research Applications
The structural characteristics of L-Cyclopentylglycine derivatives have also positioned them as valuable tools in neuroscience research, particularly in understanding neuronal function and potential therapeutic interventions for neurological disorders.
In the realm of neuroscience, L-Cyclopentylglycine derivatives have shown promise in modulating synaptic transmission, the process by which neurons communicate with each other. These compounds may interact with neurotransmitter receptors, ion channels, or enzymes involved in neurotransmitter synthesis or degradation. By influencing these targets, L-Cyclopentylglycine derivatives can alter the strength and duration of synaptic signals, affecting neuronal excitability and network activity. For instance, some derivatives might enhance or dampen the release of specific neurotransmitters, thereby impacting learning, memory, and other cognitive functions.
Furthermore, L-Cyclopentylglycine derivatives are being investigated for their potential neuroprotective effects. Neuroprotection refers to the preservation of neuronal structure and function in the face of injury or disease. These derivatives may exert their protective actions through various mechanisms, such as reducing oxidative stress, inhibiting excitotoxicity, or promoting neuronal survival pathways. For example, compounds that scavenge reactive oxygen species or block excessive calcium influx into neurons could mitigate damage caused by ischemic events or neurodegenerative processes. Research in this area aims to identify L-Cyclopentylglycine derivatives that can safeguard neurons from damage and potentially reverse or slow the progression of neurological conditions.
Applications in Drug Discovery and Development
Lead Optimization and Drug Design
Enhancing Efficacy and Specificity of Therapeutic Agents
The incorporation of L-Cyclopentylglycine into a lead compound can significantly improve its efficacy and specificity. The bulky and conformationally restricted cyclopentyl group can influence the molecule's three-dimensional structure, leading to a more precise fit with its biological target. chemimpex.comslideshare.net This enhanced structural complementarity can result in stronger binding affinity and, consequently, greater potency.
By introducing conformational constraints, L-Cyclopentylglycine helps to lock the therapeutic agent into its bioactive conformation, the specific spatial arrangement required for optimal interaction with the target receptor or enzyme. nih.govmdpi.com This pre-organization reduces the entropic penalty of binding, contributing to a more favorable binding energy. The result is a more potent drug that can achieve its desired effect at lower concentrations, potentially minimizing off-target effects and improving the therapeutic index. biobide.com
Furthermore, the unique steric properties of the cyclopentyl group can be leveraged to design molecules with increased selectivity. By carefully positioning this group within the pharmacophore, medicinal chemists can create compounds that preferentially bind to the intended target over other structurally related proteins, thereby reducing the risk of unwanted side effects. criver.com
A notable example of a class of compounds where cyclic amino acid analogs play a role is in the development of metabotropic glutamate (B1630785) receptor (mGluR) modulators. nih.govfrontiersin.org The conformational constraints imposed by such analogs can be crucial for achieving selectivity and desired agonist or antagonist activity at specific mGluR subtypes. tocris.comexplorationpub.com For instance, research on mGluR1 and mGluR5 antagonists has demonstrated the importance of specific structural features in achieving the desired pharmacological profile, which can be influenced by the incorporation of constrained amino acids. frontiersin.orgnih.gov
| Property | Effect of L-Cyclopentylglycine Incorporation | Underlying Mechanism |
|---|---|---|
| Efficacy | Increased Potency | Enhanced binding affinity due to optimized 3D structure and reduced entropic penalty. nih.govmdpi.com |
| Specificity | Improved Target Selectivity | Steric hindrance of the cyclopentyl group prevents binding to off-target proteins. criver.com |
| Stability | Increased Proteolytic Resistance | The non-natural side chain can hinder recognition by proteases. mdpi.com |
Designing Peptide-Based Drugs
Peptides have emerged as promising therapeutic agents due to their high specificity and potency. drugdiscoverytrends.comnih.gov However, their application is often limited by poor metabolic stability and low bioavailability. The incorporation of non-natural amino acids like L-Cyclopentylglycine is a key strategy to overcome these limitations. mdpi.comamericanpharmaceuticalreview.com
The cyclopentyl side chain of L-Cyclopentylglycine introduces conformational rigidity into the peptide backbone. This can stabilize specific secondary structures, such as β-turns or helical folds, which are often crucial for biological activity. nih.govnih.gov By constraining the peptide into its bioactive conformation, the potency and selectivity of the drug can be significantly enhanced. nih.gov
Furthermore, the non-natural structure of L-Cyclopentylglycine can confer resistance to enzymatic degradation. Proteases, the enzymes responsible for breaking down peptides in the body, often have high specificity for natural L-amino acids. The presence of the bulky cyclopentyl group can sterically hinder the approach of these enzymes, thereby increasing the half-life of the peptide drug in circulation. mdpi.com This enhanced stability allows for less frequent administration and a more sustained therapeutic effect.
The process of designing these modified peptides often involves a combination of experimental and computational approaches. Structure-activity relationship (SAR) studies, where systematic modifications are made to the peptide sequence, help to identify key residues and optimal placements for non-natural amino acids like L-Cyclopentylglycine. danaher.com
High-Throughput Screening (HTS) Libraries
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large numbers of compounds to identify those with desired biological activity. fortunepublish.com Peptide libraries, collections of diverse peptide sequences, are a valuable resource for HTS campaigns. L-Cyclopentylglycine plays a crucial role in the creation and application of these libraries.
Creation of Custom Peptide Libraries for HTS
The inclusion of L-Cyclopentylglycine and other non-natural amino acids significantly expands the chemical diversity of peptide libraries beyond what is possible with the 20 proteinogenic amino acids. chemimpex.comnih.gov This expanded diversity increases the probability of identifying novel hit compounds with unique biological activities.
Custom peptide libraries incorporating L-Cyclopentylglycine can be synthesized using techniques like solid-phase peptide synthesis (SPPS) in a split-and-pool approach, which allows for the efficient generation of vast numbers of distinct peptide sequences. peptide.comwikipedia.org These libraries can be designed to explore specific structure-activity relationships, for instance, by systematically replacing natural amino acids with L-Cyclopentylglycine at various positions within a known bioactive peptide sequence (a technique known as a "scan"). biosynth.com
The physical format of these libraries is often a 96-well plate, with each well containing a unique peptide. peptide.comsigmaaldrich.com This format is amenable to automated liquid handling and high-throughput screening assays.
| Library Type | Description | Application in HTS |
|---|---|---|
| Scanning Library | Systematic replacement of each amino acid in a known peptide with L-Cyclopentylglycine. | To identify key positions where the unique properties of L-Cyclopentylglycine enhance activity. biosynth.com |
| Random Library | Peptides with L-Cyclopentylglycine randomly incorporated at various positions. | To discover entirely new bioactive sequences. nih.gov |
| Focused Library | Peptides designed around a specific pharmacophore, with L-Cyclopentylglycine used to introduce conformational constraints. | To optimize the activity of a known class of compounds. nih.gov |
Identification of Novel Bioactive Peptides
Screening custom peptide libraries that include L-Cyclopentylglycine against a biological target can lead to the identification of novel bioactive peptides. chemimpex.com These peptides can serve as starting points for the development of new drugs.
For example, a library of peptides containing L-Cyclopentylglycine could be screened for its ability to inhibit a specific enzyme or block a receptor involved in a disease process. Hits from this screen would then be further characterized to determine their potency, selectivity, and mechanism of action. jmb.or.kr
The identification of these novel peptides often relies on sensitive and high-throughput assay technologies. fortunepublish.com Once a hit is identified, its sequence is determined, often through mass spectrometry, and its activity is confirmed through resynthesis and further testing. nih.gov The unique properties conferred by L-Cyclopentylglycine in the identified peptide can then be explored and optimized in subsequent rounds of drug development. Recent studies have shown the successful identification of bioactive peptides from various sources, including combinatorial libraries, for different therapeutic targets. jmb.or.krunimi.itnih.gov
Computational Methodologies in Library Design
Computational methods are increasingly being used to guide the design of peptide libraries, including those containing non-natural amino acids like L-Cyclopentylglycine. nih.govresearchgate.net These in silico approaches can help to prioritize the synthesis of compounds that are most likely to be active, thereby saving time and resources.
Structure-based drug design (SBDD) techniques can be used to model the interaction of peptides containing L-Cyclopentylglycine with a target protein of known three-dimensional structure. domainex.co.uknih.gov Molecular docking simulations can predict the binding mode and affinity of different peptide sequences, allowing for the virtual screening of large libraries. mdpi.commdpi.com
Ligand-based drug design approaches, such as quantitative structure-activity relationship (QSAR) studies, can be employed when the structure of the target is unknown. nih.gov These methods build mathematical models that relate the structural features of a set of known active and inactive compounds to their biological activity. These models can then be used to predict the activity of new, unsynthesized peptides containing L-Cyclopentylglycine.
Computational tools can also be used to predict the conformational effects of incorporating L-Cyclopentylglycine into a peptide, helping to design peptides with specific desired secondary structures. nih.gov By integrating these computational methodologies into the library design process, researchers can create more focused and "smarter" libraries that have a higher probability of yielding valuable hits in high-throughput screening campaigns. stanford.eduresearchgate.net
Chemical Probes and Mechanistic Studies
Chemical probes are indispensable tools in chemical biology and drug discovery, enabling the interrogation of biological systems and the validation of new drug targets. snv63.rupromega.com.au L-Cyclopentylglycine and its derivatives are utilized in the synthesis of such probes to investigate complex biological processes. chemimpex.com The cyclopentyl moiety can enhance the metabolic stability and cell permeability of a probe, crucial properties for its effectiveness in cellular and in vivo studies. biochempeg.com
The development of high-quality chemical probes is a multidisciplinary effort, often involving the synthesis of both an active compound and its inactive enantiomer to serve as a negative control. promega.com.auchemicalprobes.org For instance, in the study of epigenetic targets, specific and selective modulators are essential. chemicalprobes.org L-Cyclopentylglycine can be incorporated into molecules designed to interact with specific protein targets, such as enzymes or receptors, to elucidate their roles in disease pathways. rsc.orgnih.gov These probes help in understanding the mechanism of action of potential drugs and in identifying biomarkers for disease progression. snv63.ru
Preclinical and Clinical Development Considerations
The journey of a drug candidate from the laboratory to the clinic involves rigorous preclinical and clinical evaluation. L-Cyclopentylglycine has been a component of molecules investigated for a range of therapeutic applications.
Development of Therapeutic Agents for Neurological Disorders
The glutamatergic system, where glutamate is the primary excitatory neurotransmitter, is implicated in numerous neurological disorders. mdpi.com Excitotoxicity, a process of nerve cell damage or death due to excessive stimulation by glutamate, is a key factor in conditions like Alzheimer's and Parkinson's disease. mdpi.complos.org Consequently, antagonists of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, are a major focus of drug development for neuroprotection. mdpi.comtocris.com
L-Cyclopentylglycine has been explored as a component of NMDA receptor antagonists. grafiati.com The rationale is that by blocking the NMDA receptor, these agents can mitigate the excitotoxic cascade. mdpi.com Preclinical studies in animal models of neurological diseases are crucial for evaluating the efficacy and target engagement of these compounds. nih.govfrontiersin.org For example, research has investigated the effects of glutamate receptor antagonists on glutamate transport and receptor binding in animal models of multiple sclerosis. plos.org
Role in Cancer Treatment and Neuropharmacology
In addition to neurological disorders, L-Cyclopentylglycine derivatives have been investigated for their potential in cancer therapy. chemimpex.comdtu.dkresearchgate.net The incorporation of this amino acid into peptides can enhance their stability and pharmacological profiles, which is beneficial for developing peptide-based cancer therapeutics. chemimpex.com Some studies have explored the use of L-Cyclopentylglycine-containing compounds in combination with other cancer treatments. mdpi.com
In neuropharmacology, the focus extends beyond excitotoxicity to include the modulation of various neurotransmitter systems. chemimpex.com Glycine (B1666218) transporters and receptors are also targets for therapeutic intervention in central nervous system disorders. nih.gov The unique structural properties of L-Cyclopentylglycine make it a valuable building block in the design of molecules targeting these neurochemical pathways. chemimpex.com
Examples in Clinical Trials (e.g., cyclic dipeptides)
Cyclic peptides represent a promising class of therapeutic agents due to their enhanced metabolic stability and receptor-binding affinity compared to their linear counterparts. biochempeg.comnih.gov Several cyclic peptides have entered clinical trials for a wide array of diseases, including cancer and infectious diseases. nih.govmdpi.com
Diketopiperazines (DKPs), a class of cyclic dipeptides, have shown a range of biological activities, including anti-cancer properties. nih.gov The inclusion of conformationally constrained amino acids like L-Cyclopentylglycine can influence the three-dimensional structure of these cyclic peptides, potentially enhancing their therapeutic efficacy. While specific clinical trial data for L-Cyclopentylglycine-containing cyclic dipeptides is not always publicly detailed, the progression of cyclic peptides through clinical phases underscores the potential of this molecular class. mdpi.com For instance, some cyclic peptides have advanced to Phase II clinical trials, demonstrating promising antitumor activity. mdpi.com However, it is also important to note that the development of some compounds can be discontinued (B1498344) after Phase I trials for various reasons. scribd.com
Chemoinformatics and QSAR Approaches
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are powerful computational tools in modern drug discovery. mdpi.commdpi.com These approaches utilize computational methods to analyze large datasets of chemical structures and their biological activities to design more potent and specific drug candidates. mdpi.comillinois.edu
QSAR studies aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.com This is achieved by calculating molecular descriptors that quantify various physicochemical properties of the molecules. mdpi.comnih.gov For a series of compounds containing L-Cyclopentylglycine, QSAR models can be developed to predict their activity and guide the synthesis of new, improved derivatives. jmchemsci.com
Chemoinformatics encompasses a broader range of computational techniques, including the management and analysis of chemical information, virtual screening of compound libraries, and the prediction of absorption, distribution, metabolism, and excretion (ADME) properties. illinois.edunih.govjmchemsci.com By applying these methods to L-Cyclopentylglycine and its derivatives, researchers can accelerate the drug discovery process, reduce costs, and minimize the need for extensive experimental testing. mdpi.com The integration of chemoinformatics and QSAR with traditional medicinal chemistry provides a synergistic approach to the development of novel therapeutics based on the L-Cyclopentylglycine scaffold. illinois.edu
Q & A
Basic Research Questions
Q. What are the key identifiers and safety considerations for handling L-Cyclopentylglycine in laboratory settings?
- Methodological Answer : L-Cyclopentylglycine (CAS 2521-84-8) has a molecular weight of 143.19 g/mol and is classified under HMIS Health Hazard Level 1 (acute effects) . Safety protocols include using PPE, immediate skin decontamination with water for ≥15 minutes upon contact, and working in ventilated fume hoods due to inhalation risks. Researchers should consult SDS from authorized suppliers (e.g., Alfa Aesar ) and avoid direct exposure to mucous membranes .
Q. How can researchers verify the purity and structural identity of synthesized L-Cyclopentylglycine?
- Methodological Answer : Use HPLC with UV detection (λ = 210–220 nm) for purity assessment (>95% recommended) and NMR spectroscopy (¹H/¹³C) to confirm stereochemistry. For novel derivatives, combine mass spectrometry (ESI-MS) with elemental analysis. Reference spectral libraries (e.g., Beilstein Journal guidelines ) and report retention times, solvent systems, and coupling constants in supplementary data .
Q. What are the standard synthetic routes for L-Cyclopentylglycine, and how can intermediates be optimized?
- Methodological Answer : Common methods include chiral auxiliary-mediated alkylation of glycine equivalents or enzymatic resolution of racemic mixtures. Optimize reaction yields (e.g., 60–80%) by controlling cyclopentyl bromide stoichiometry, temperature (0–25°C), and pH (8–10). Monitor via TLC (silica gel, ethyl acetate/hexane) and characterize intermediates (e.g., N-protected derivatives) using FT-IR for amine/carboxylate peaks .
Advanced Research Questions
Q. How does the cyclopentyl group influence the conformational stability of L-Cyclopentylglycine in peptide analogs?
- Methodological Answer : Perform molecular dynamics simulations (AMBER/CHARMM force fields) to analyze ring puckering effects on backbone dihedral angles (φ/ψ). Compare with X-ray crystallography data for solid-state conformations. Report RMSD values and hydrogen-bonding patterns in helical or β-sheet motifs. Contrast with D-isomer (CAS 2521-86-0 ) to assess stereochemical impact on biological activity .
Q. What experimental strategies resolve contradictions in reported bioactivity data for L-Cyclopentylglycine derivatives?
- Methodological Answer : Conduct meta-analyses of published IC₅₀ values (e.g., enzyme inhibition assays) with attention to buffer conditions (pH, ionic strength) and control groups. Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. fluorescence-based activity screens). Address batch-to-batch variability by repeating synthesis under inert atmospheres and verifying purity via LC-MS .
Q. How can researchers design in vivo studies to evaluate the metabolic stability of L-Cyclopentylglycine-containing peptides?
- Methodological Answer : Use radiolabeled (¹⁴C) analogs in rodent models to track pharmacokinetics (Cmax, t₁/₂). Combine MALDI-TOF imaging for tissue distribution and LC-MS/MS for metabolite identification. Include negative controls (scrambled peptides) and adjust dosing regimens based on preliminary in vitro hepatocyte clearance data .
Q. What computational tools are effective for predicting the solubility and logP of L-Cyclopentylglycine derivatives?
- Methodological Answer : Apply QSPR models (e.g., ALOGPS, ChemAxon) using SMILES notations to predict logP (±0.5 accuracy). Validate with shake-flask experiments (octanol-water partitioning) and correlate with experimental solubility in DMSO/PBS. Use COSMO-RS for temperature-dependent solubility profiles in non-aqueous solvents .
Methodological Best Practices
- Data Presentation : Follow Beilstein Journal guidelines: report ≤5 compounds in the main text, with extended datasets in supplementary files (e.g., NMR spectra, HPLC chromatograms) .
- Ethical Compliance : Address data reproducibility by including triplicate measurements, error bars (SD/SEM), and statistical tests (ANOVA, t-test) with p-values .
- Literature Integration : Use tools like SciFinder to identify research gaps (e.g., understudied applications in neurological models) and cite recent (<3 years) peer-reviewed studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
